molecular formula C16H19ClN4 B15250833 N-(2,3-Dihydro-1H-inden-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine hydrochloride CAS No. 2007916-90-5

N-(2,3-Dihydro-1H-inden-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine hydrochloride

Cat. No.: B15250833
CAS No.: 2007916-90-5
M. Wt: 302.80 g/mol
InChI Key: FKSNHFKJACSVJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Properties:
This compound is a secondary amine featuring a bicyclic tetrahydropyrido[4,3-d]pyrimidine core linked to a 2,3-dihydro-1H-inden-2-yl group via an amine bond. Its hydrochloride salt form enhances solubility and stability for pharmaceutical applications. The molecular formula is C₁₉H₂₁ClN₄, with a molecular weight of 340.85 g/mol (calculated from ) .

Properties

CAS No.

2007916-90-5

Molecular Formula

C16H19ClN4

Molecular Weight

302.80 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride

InChI

InChI=1S/C16H18N4.ClH/c1-2-4-12-8-14(7-11(12)3-1)19-16-18-10-13-9-17-6-5-15(13)20-16;/h1-4,10,14,17H,5-9H2,(H,18,19,20);1H

InChI Key

FKSNHFKJACSVJN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CN=C(N=C21)NC3CC4=CC=CC=C4C3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydro-1H-inden-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of a suitable indene derivative with a pyridopyrimidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Purification steps such as recrystallization and chromatography are crucial to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydro-1H-inden-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-(2,3-Dihydro-1H-inden-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-1H-inden-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound can modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the tetrahydropyridopyrimidine class, which is structurally and functionally diverse. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents/Ring System Key Properties/Applications Reference
N-(2,3-Dihydro-1H-inden-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine hydrochloride C₁₉H₂₁ClN₄ Indenyl group, pyrido[4,3-d]pyrimidine core Potential kinase inhibitor; enhanced solubility due to HCl salt
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride C₇H₁₂Cl₂N₄ Unsubstituted pyrido[4,3-d]pyrimidine core Intermediate for antiviral agents; dihydrochloride form increases crystallinity
4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine C₇H₉ClN₄ Chloro substituent at position 4 Anticancer candidate; chloro group enhances electrophilicity for covalent binding
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine C₁₆H₁₈N₄ Benzyl group at position 6 Antimicrobial activity; bulky substituent improves membrane penetration
N,N-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride C₉H₁₆Cl₂N₄ Dimethylamine substituent CNS-targeting agent; dimethylation increases lipophilicity and blood-brain barrier uptake

Key Findings:

Core Modifications :

  • The pyrido[4,3-d]pyrimidine core (target compound) differs from pyrido[2,3-d]pyrimidine () in nitrogen positioning, altering electronic properties and binding affinity .
  • Substitution with indenyl (target compound) vs. benzyl () or chloro () groups impacts steric hindrance and target selectivity .

Salt Forms :

  • Hydrochloride salts (target compound) are common for improved solubility, while dihydrochlorides () offer higher crystallinity but may reduce bioavailability due to increased ionic character .

Biological Activity :

  • Antimicrobial Activity : Benzyl-substituted analogs () show broad-spectrum activity against Bacillus subtilis and Aspergillus niger, suggesting the target compound’s indenyl group may confer similar properties .
  • Kinase Inhibition : The indenyl group’s planar structure (target compound) mimics ATP-binding motifs in kinases, a feature absent in unsubstituted analogs () .

Synthetic Accessibility :

  • Carbodiimide-mediated coupling () is a versatile method for introducing indenyl groups, whereas chloro-substituted derivatives () require halogenation steps .

Research Implications

  • The target compound’s indenyl-pyridopyrimidine hybrid structure offers a balance of lipophilicity and solubility, making it a promising scaffold for kinase inhibitors or CNS-targeting drugs.
  • Comparative studies with N,N-dimethyl analogs () highlight the importance of substituent engineering for optimizing pharmacokinetics .

Biological Activity

N-(2,3-Dihydro-1H-inden-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound belongs to the class of pyrido[4,3-d]pyrimidines, which are known for their diverse pharmacological properties. The presence of the indane moiety contributes to its unique interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body. It may function as a modulator of enzyme activity or receptor binding, influencing pathways relevant to disease processes. The specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can bind to receptors that regulate cellular functions, potentially leading to therapeutic effects.

Anticancer Properties

Recent studies have indicated that derivatives of pyrido[4,3-d]pyrimidines exhibit anticancer activity. For instance:

  • Cytotoxicity Evaluation : A series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives were synthesized and tested for their cytotoxic effects against various cancer cell lines. The results demonstrated significant cytotoxicity, suggesting potential as anticancer agents .

Cardiovascular Effects

Research has also highlighted the potential cardiovascular benefits of compounds with similar structures:

  • Antihypertensive Activity : Pyrido[2,3-d]pyrimidin-7(8H)-ones have been linked to antihypertensive effects through their action as angiotensin II receptor antagonists .

Case Studies

  • Study on Antitumor Activity :
    • A study focused on pyrido[2,3-d]pyrimidin-7(8H)-ones revealed their effectiveness against mammary neoplasms and other tumor types. These compounds were noted for their ability to act as tyrosine kinase inhibitors .
  • Pharmacological Evaluation :
    • In a pharmacological evaluation involving various derivatives of pyrido[4,3-d]pyrimidines, compounds showed promising results in modulating pathways associated with cancer proliferation and apoptosis .

Data Summary

Biological Activity Description Reference
AnticancerSignificant cytotoxicity against cancer cell lines
AntihypertensiveModulates angiotensin II receptors
Enzyme InhibitionPotential inhibition of key metabolic enzymesResearch findings

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.